molecular formula C13H16N2O4 B3022344 Methyl 3-nitro-4-piperidin-1-ylbenzoate CAS No. 32117-05-8

Methyl 3-nitro-4-piperidin-1-ylbenzoate

Cat. No.: B3022344
CAS No.: 32117-05-8
M. Wt: 264.28 g/mol
InChI Key: PACMVJMRAUYEKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-piperidin-1-ylbenzoate typically involves the esterification of 3-nitro-4-piperidin-1-ylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-piperidin-1-ylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3-nitro-4-piperidin-1-ylbenzoate serves as a building block in organic synthesis. It can participate in various chemical reactions, such as:

  • Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium on carbon.
  • Substitution Reactions: The ester group can undergo nucleophilic substitution to form diverse derivatives.

Biology

In biological research, this compound is investigated for its potential:

  • Enzyme Inhibition: It has shown promise in studies involving enzyme targets, which could lead to therapeutic applications.
  • Receptor Binding Studies: The compound's interaction with specific receptors is under investigation to understand its pharmacological potential.

Medicine

This compound is explored as a potential pharmaceutical intermediate. Its structural characteristics allow it to be modified into various bioactive compounds. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Properties: Studies have suggested that similar compounds possess antimicrobial activities, warranting further exploration.
  • Anticancer Activity: Initial findings indicate potential efficacy against cancer cell lines, making it a candidate for further drug development.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundNitro group on benzeneEnhanced biological activity due to piperidine moiety
Ethyl 3-nitro-4-(piperidin-1-yl)benzoateSimilar structure without modificationsPotential use in medicinal chemistry
Methyl 3-amino-4-(piperidin-1-yl)benzoateAmino group instead of nitroDifferent biological activity profile

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of polyamine biosynthesis highlighted the role of this compound in reducing intracellular polyamine levels. This mechanism was linked to its structural properties, allowing it to bind effectively to target enzymes involved in polyamine metabolism.

Case Study 2: Anticancer Activity

Research conducted on various derivatives of this compound demonstrated significant cytotoxic effects against pancreatic cancer cells. These studies utilized assays to measure cell viability and apoptosis, providing insights into the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-4-piperidin-1-ylbenzoate is unique due to its specific combination of a nitro group and a piperidine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 3-nitro-4-piperidin-1-ylbenzoate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H16N2O4 and a molecular weight of 288.29 g/mol. The compound features a benzoate moiety with a nitro group and a piperidine ring, which are crucial for its biological interactions. The presence of the nitro group suggests potential reactivity that can lead to various biological effects, while the piperidine ring is commonly associated with central nervous system activity.

The mechanism of action of this compound involves several pathways:

  • Nitro Group Reactivity : Nitro groups can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
  • Piperidine Interaction : The piperidine ring may modulate the compound’s activity by interacting with neurotransmitter receptors or enzymes involved in metabolic pathways .
  • Antimicrobial and Anticancer Activity : Similar compounds have shown potential antimicrobial and anticancer properties, suggesting that this compound may exhibit similar effects .

Anticancer Activity

Research indicates that compounds similar to this compound possess anticancer properties. For instance, studies on piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
Piperidine Derivative AFaDu (hypopharyngeal)12.5
Piperidine Derivative BHeLa (cervical)15.0

These findings suggest that this compound could be evaluated for similar anticancer activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by its structural similarities to other known antimicrobial compounds. Research has indicated that nitro-substituted aromatic compounds often exhibit significant antibacterial properties:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Nitro Compound ABacterial Inhibition32 µg/mL
Nitro Compound BFungal Inhibition16 µg/mL

Given these precedents, further investigation into the antimicrobial efficacy of this compound is warranted.

Neuropharmacological Potential

The piperidine moiety is frequently linked to neuropharmacological effects. For example, derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission:

Study FocusCompound TestedAChE Inhibition (%)Reference
Alzheimer’s Disease ModelsPiperidine Derivative C78% at 10 µM
Cognitive Enhancement StudiesPiperidine Derivative D65% at 5 µM

These studies highlight the potential for this compound in treating neurological disorders.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of similar compounds can provide insights into optimizing this compound for enhanced biological activity. Research has shown that modifications to the piperidine ring or the nitro group can significantly affect the compound's efficacy:

Modification TypeEffect on Activity
N-Alkyl SubstitutionIncreased AChE inhibition
Nitro Group PositioningAltered cytotoxicity profile

This information can guide future synthetic efforts aimed at enhancing the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 3-nitro-4-piperidin-1-ylbenzoate, and how can competing side reactions be minimized?

  • Methodological Answer : Synthesis typically involves nitration of a substituted benzoate precursor followed by nucleophilic substitution with piperidine. Competing side reactions, such as over-nitration or isomer formation, can be minimized by controlling reaction temperature (e.g., <50°C) and using stoichiometric excess of piperidine in anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is recommended to isolate the target compound. Reaction monitoring via TLC or HPLC is critical to track intermediate nitro-group positioning .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (C18 column, mobile phase: acetonitrile/water 60:40, UV detection at 254 nm) to assess purity (>98%).
  • 1H/13C NMR to confirm nitro and piperidinyl substituent positions (e.g., aromatic protons at δ 8.1–8.3 ppm, piperidine protons at δ 2.5–3.0 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]+ ~305 g/mol).
  • Melting point analysis (compare to literature values) to detect impurities .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Methodological Answer : Due to its aromatic nitro group and ester functionality, the compound is sparingly soluble in water. Use co-solvents like DMSO (≤1% v/v) or ethanol (≤5% v/v) for in vitro assays. Pre-solubilize in DMSO and dilute with PBS (pH 7.4) to avoid precipitation. Solubility can be quantified via UV-Vis spectroscopy at λmax ~300 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. To address this:

  • Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways.
  • Use isotope labeling (e.g., 14C-labeled compound) to track pharmacokinetics.
  • Perform proteomics profiling to detect unintended protein interactions. Adjust experimental design by incorporating metabolic inhibitors (e.g., CYP450 inhibitors) to isolate primary mechanisms .

Q. What strategies are effective for impurity profiling in large-scale synthesis batches?

  • Methodological Answer : Impurities often include nitro-group positional isomers or residual piperidine. Employ:

  • LC-MS/MS with a polar embedded column (e.g., HILIC) to separate isomers.
  • Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.
  • Forced degradation studies (acid/base/oxidative stress) to identify labile impurities. Reference standards for common impurities (e.g., 3-nitro-4-piperidin-1-ylbenzoic acid) should be synthesized for calibration .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer : Focus on modular modifications:

  • Nitro-group replacement (e.g., cyano, trifluoromethyl) to assess electronic effects.
  • Piperidine ring substitution (e.g., methyl, fluorine) to evaluate steric/kinetic impacts.
  • Use molecular docking (PDB: relevant enzyme structures) to predict binding affinities. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling. Prioritize derivatives with ClogP <3.5 to balance solubility and membrane permeability .

Q. What experimental approaches mitigate photodegradation of the nitro-aromatic moiety in long-term stability studies?

  • Methodological Answer : Nitro groups are prone to UV-induced degradation. Mitigation strategies include:

  • Storage in amber vials at −20°C under inert gas (N2/Ar).
  • Addition of stabilizers (e.g., 0.1% BHT) to prevent radical formation.
  • Periodic stability testing via HPLC-UV (monitor degradation peaks at 220 nm and 275 nm).
  • Use accelerated stability models (e.g., 40°C/75% RH for 6 months) to predict shelf life .

Properties

IUPAC Name

methyl 3-nitro-4-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(12(9-10)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACMVJMRAUYEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208124
Record name Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32117-05-8
Record name Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32117-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidine (1.24 ml) was added to a solution of methyl 4-fluoro-3-nitrobenzoate (1.00 g) in DMF (20 ml) and the mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with ethyl acetate, sequentially washed with water and brine, and dried over anhydrous sodium sulfate. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the title compound (1.50 g).
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-nitro-4-piperidin-1-ylbenzoate
Methyl 3-nitro-4-piperidin-1-ylbenzoate
Methyl 3-nitro-4-piperidin-1-ylbenzoate
Methyl 3-nitro-4-piperidin-1-ylbenzoate
Methyl 3-nitro-4-piperidin-1-ylbenzoate
Methyl 3-nitro-4-piperidin-1-ylbenzoate

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